Methylation Regioselectivity: 7-Methoxycinnoline vs. Isomeric Methoxycinnolines
7-Methoxycinnoline exhibits a distinct methylation regioselectivity compared to other methoxycinnoline positional isomers. When treated with methyl iodide, 7-methoxycinnoline yields predominantly 2-methiodide products, a pattern shared with the 5-, 6-, and 8-methoxy isomers but distinct from the 3- and 4-methoxy derivatives [1].
| Evidence Dimension | Major product of quaternization with methyl iodide |
|---|---|
| Target Compound Data | 2-Methiodide (predominant) |
| Comparator Or Baseline | 3-Methoxycinnoline: 1-methyl salt and 2-methyl-3-cinnolone; 4-Methoxycinnolines: 2-methyl salt and 1-methyl-4-cinnolone |
| Quantified Difference | Qualitatively different product distribution; 7-substitution favors 2-methiodide formation exclusively. |
| Conditions | Reaction with methyl iodide; product isolation and NMR characterization |
Why This Matters
This evidence directly informs synthetic route planning: 7-Methoxycinnoline cannot be substituted with 3- or 4-methoxycinnoline without fundamentally altering the reaction outcome and the downstream synthetic intermediate obtained.
- [1] Ames, D. E., Ansari, H. R., France, A. D. G., Lovesey, A. C., Novitt, B., & Simpson, R. (1971). Cinnolines. Part XV. Methylation of methoxy- and alkyl-cinnolines and -4(1H)-cinnolones. Journal of the Chemical Society C: Organic, 3088-3097. View Source
